molecular formula C4H8NaOS2 B1679792 Proxan-sodium CAS No. 140-93-2

Proxan-sodium

Cat. No.: B1679792
CAS No.: 140-93-2
M. Wt: 159.2 g/mol
InChI Key: KBKAUGFMRGQXTO-UHFFFAOYSA-N
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Description

Proxan-sodium, also known as sodium O-isopropyl dithiocarbonate, is a chemical compound with the molecular formula C4H7NaOS2. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent for the extraction of metals. The compound is characterized by its light-yellow crystalline appearance and complete solubility in water .

Mechanism of Action

Target of Action

Proxan-sodium, also known as Naproxen , is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound exerts its anti-inflammatory action by reversibly inhibiting the COX enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these processes .

Pharmacokinetics

This compound is characterized by rapid and complete absorption when administered orally . It is extensively bound to plasma proteins in a concentration-dependent manner . The drug is metabolized in the liver to inactive metabolites, primarily 6-O-desmethylnaproxen . The elimination half-life in adults is between 12 to 17 hours, and the drug is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the inflammatory response at the cellular level . This leads to a reduction in the symptoms of inflammation, such as swelling, redness, and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, the drug’s metabolism and excretion can be influenced by the individual’s liver and kidney function . It’s also worth noting that the drug’s action can be impacted by other medications the individual may be taking .

Biochemical Analysis

Biochemical Properties

Proxan-sodium plays a significant role in biochemical reactions, particularly in the flotation process of sulfide minerals. It acts as a collector, binding to the surface of sulfide minerals and making them hydrophobic, which allows them to be separated from other minerals through flotation . This compound interacts with various enzymes and proteins, including those involved in the metabolism of sulfur-containing compounds. The nature of these interactions involves the formation of complexes with metal ions, which can influence the activity of metalloproteins and metalloenzymes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in the detoxification of reactive sulfur species.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, including proteins and enzymes. This compound can bind to the active sites of enzymes, inhibiting their activity. For instance, it can inhibit the activity of enzymes involved in the metabolism of sulfur-containing compounds by forming complexes with metal ions at the enzyme’s active site . This inhibition can lead to the accumulation of reactive sulfur species, which can have various cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under certain conditions, but it can degrade over time, especially in the presence of moisture and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and cellular damage. The stability and degradation of this compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild oxidative stress inducer, while at high doses, it can cause significant cellular damage and toxicity . Threshold effects have been observed, where low doses may not cause noticeable effects, but higher doses can lead to severe adverse effects, including liver and kidney damage. The toxic effects of this compound at high doses highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the detoxification of reactive sulfur species. This compound can affect metabolic flux by inhibiting key enzymes in these pathways, leading to the accumulation of reactive intermediates . This can result in changes in metabolite levels and disruption of normal cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells through specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and oxidative stress.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. It can be targeted to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or lysosomes. The subcellular localization of this compound is crucial for understanding its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Proxan-sodium is typically synthesized through the reaction of carbon disulfide with isopropyl alcohol in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{C}_3\text{H}_7\text{OH} + \text{NaOH} \rightarrow \text{C}_4\text{H}_7\text{NaOS}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a mixture of isopropyl alcohol and sodium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Proxan-sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Proxan-sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Sodium ethyl xanthate
  • Sodium isobutyl xanthate
  • Sodium isopropyl xanthate

Comparison: Proxan-sodium is unique in its specific use of isopropyl alcohol in its synthesis, which imparts distinct properties compared to other xanthates. For instance, sodium ethyl xanthate uses ethyl alcohol, resulting in different solubility and reactivity characteristics. This compound’s specific molecular structure allows for more efficient complex formation with certain metal ions, making it particularly effective in specific industrial applications .

Properties

CAS No.

140-93-2

Molecular Formula

C4H8NaOS2

Molecular Weight

159.2 g/mol

IUPAC Name

sodium;propan-2-yloxymethanedithioate

InChI

InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);

InChI Key

KBKAUGFMRGQXTO-UHFFFAOYSA-N

SMILES

CC(C)OC(=S)[S-].[Na+]

Isomeric SMILES

CC(C)OC(=S)[S-].[Na+]

Canonical SMILES

CC(C)OC(=S)S.[Na]

Appearance

Solid powder

Color/Form

LIGHT-YELLOW CRYSTALS
WHITE TO YELLOWISH POWDER OR LUMPS

Key on ui other cas no.

140-93-2

physical_description

Dry Powder

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

108-25-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Proxan-sodium;  NSC 35596;  NSC-35596;  NSC35596; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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